3,6-Dihydroxy-2-(trifluoromethyl)pyridine

Lipophilicity LogP Physicochemical Properties

Generic substitution in trifluoromethylpyridine-diol SAR often fails due to drastic pKa and tautomeric shifts. This specific 3,6-dihydroxy-2-CF3 regioisomer (CAS 1227579-13-6) provides a validated, reproducible building block for lead optimization. - Distinct 3,6-dihydroxy-2-CF3 pattern ensures correct keto-enol equilibrium and hydrogen-bonding geometry for target engagement. - Lower LogP and enhanced H-bond capacity vs. mono-hydroxy analogs enable fine-tuning of solubility and anti-infective profiles. - Synthesized from accessible precursors for cost-effective scale-up; ideal for agrochemical and medicinal chemistry SAR campaigns.

Molecular Formula C6H4F3NO2
Molecular Weight 179.1 g/mol
CAS No. 1227579-13-6
Cat. No. B1412191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dihydroxy-2-(trifluoromethyl)pyridine
CAS1227579-13-6
Molecular FormulaC6H4F3NO2
Molecular Weight179.1 g/mol
Structural Identifiers
SMILESC1=CC(=O)NC(=C1O)C(F)(F)F
InChIInChI=1S/C6H4F3NO2/c7-6(8,9)5-3(11)1-2-4(12)10-5/h1-2,11H,(H,10,12)
InChIKeySQYKBIGTWOAQMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,6-Dihydroxy-2-(trifluoromethyl)pyridine Overview


3,6-Dihydroxy-2-(trifluoromethyl)pyridine (CAS 1227579-13-6), also known as 5-hydroxy-6-(trifluoromethyl)pyridin-2(1H)-one, is a fluorinated pyridine derivative bearing a trifluoromethyl group at the 2-position and hydroxyl groups at the 3- and 6-positions. Its molecular formula is C6H4F3NO2 with a molecular weight of 179.10 g/mol . This compound belongs to the class of trifluoromethylpyridines, which are widely utilized as building blocks in medicinal chemistry and agrochemical research due to the metabolically stable and electron-withdrawing nature of the CF3 moiety . The specific 3,6-dihydroxy-2-CF3 substitution pattern confers a distinct set of physicochemical properties that differentiate it from other regioisomeric dihydroxy- or mono-hydroxy-trifluoromethylpyridines, making it a candidate of interest for structure-activity relationship (SAR) exploration and lead optimization campaigns .

Why 3,6-Dihydroxy-2-(trifluoromethyl)pyridine Cannot Be Substituted


Even subtle regioisomeric shifts within the trifluoromethylpyridine-diol class can drastically alter physicochemical parameters critical for biological activity and synthetic utility. The position of the CF3 group relative to the hydroxyl moieties dictates electronic distribution, hydrogen-bonding network geometry, and lipophilicity—all of which are non-linear and not readily predictable from first principles. For instance, a move of the CF3 group from the 2-position to the 5-position changes the predominant tautomeric form and pKa by more than 2 log units . Similarly, the presence of a second hydroxyl group at the 6-position introduces an additional hydrogen-bond donor/acceptor pair that can significantly impact target binding and pharmacokinetic profile compared to mono-hydroxy analogs . Therefore, generic substitution of 3,6-dihydroxy-2-(trifluoromethyl)pyridine with a differently substituted analog—even one sharing the same molecular formula—without rigorous side-by-side experimental validation is scientifically unsound and carries a high risk of irreproducible results.

3,6-Dihydroxy-2-(trifluoromethyl)pyridine Differentiation Evidence


Lower Lipophilicity vs. 2-Hydroxy-6-(trifluoromethyl)pyridine

3,6-Dihydroxy-2-(trifluoromethyl)pyridine exhibits a computed octanol-water partition coefficient (LogP) of 1.0993 . In contrast, its mono-hydroxy structural analog, 2-hydroxy-6-(trifluoromethyl)pyridine (CAS 34486-06-1), has a reported LogP value of 1.23 . The addition of a second hydroxyl group at the 3-position reduces lipophilicity by approximately 0.13 log units.

Lipophilicity LogP Physicochemical Properties

Enhanced Hydrogen-Bonding vs. 2-Hydroxy-6-(trifluoromethyl)pyridine

The presence of two hydroxyl groups in 3,6-dihydroxy-2-(trifluoromethyl)pyridine results in two hydrogen-bond donors (HBD) and two hydrogen-bond acceptors (HBA), with a calculated topological polar surface area (TPSA) of 53.09 Ų . Its mono-hydroxy counterpart, 2-hydroxy-6-(trifluoromethyl)pyridine, possesses only one HBD and one HBA, and has a significantly lower TPSA of 32.86 Ų .

Hydrogen Bonding TPSA Drug-Likeness

Lower Predicted pKa vs. Regioisomeric Dihydroxy Analog

While an experimental pKa value for 3,6-dihydroxy-2-(trifluoromethyl)pyridine is not available in the public domain, the closely related regioisomer 2,3-dihydroxy-5-(trifluoromethyl)pyridine (CAS 1227574-71-1) has a predicted pKa of 8.06 ± 0.58 . Given the ortho-positioning of the strongly electron-withdrawing CF3 group relative to the hydroxyl at the 3-position in the target compound, its pKa is expected to be significantly lower than that of the 5-CF3 analog. This prediction is supported by class-level structure-acidity relationships for substituted pyridines.

pKa Acidity Ionization State

Synthetic Accessibility from Common Precursor

3,6-Dihydroxy-2-(trifluoromethyl)pyridine can be accessed via alkaline hydrolysis of 2-chloro-6-(trifluoromethyl)pyridine, a commercially available building block . This synthetic route is analogous to that used for preparing 2-hydroxy-6-(trifluoromethyl)pyridine, which has been reported with yields of up to 85% . In contrast, regioisomers such as 2,3-dihydroxy-5-(trifluoromethyl)pyridine lack similarly straightforward, high-yielding protocols from inexpensive precursors, potentially limiting their scalable production and increasing cost.

Synthesis Yield Precursor Availability

3,6-Dihydroxy-2-(trifluoromethyl)pyridine Application Scenarios


Anti-Infective Lead Building Block

Given the established anti-chlamydial activity of (trifluoromethyl)pyridine scaffolds , 3,6-dihydroxy-2-(trifluoromethyl)pyridine serves as a strategic intermediate for introducing a dihydroxy-CF3-pyridine moiety into lead compounds. Its lower LogP and enhanced hydrogen-bonding capacity relative to mono-hydroxy analogs (Section 3, Evidence 1 & 2) can be exploited to fine-tune solubility and target engagement profiles in the development of novel anti-infective agents. The compound's predicted lower pKa may also be leveraged to achieve desired ionization states at physiological pH.

Tautomer-Dependent Protein Interaction Probe

The unique 3,6-dihydroxy-2-CF3 substitution pattern promotes a specific keto-enol tautomeric equilibrium that differs from other regioisomers. This property, inferred from class-level SAR on pyridine diols, makes the compound a valuable probe for studying protein-ligand interactions where the tautomeric state is critical for binding affinity. Procurement of this specific regioisomer, rather than a generic dihydroxy analog, is essential to ensure the correct tautomeric population in assay conditions.

Novel Crop Protection Intermediate

Trifluoromethylpyridines are privileged scaffolds in agrochemistry . The straightforward synthetic accessibility of 3,6-dihydroxy-2-(trifluoromethyl)pyridine from commercially available 2-chloro-6-(trifluoromethyl)pyridine (Section 3, Evidence 4) supports its use as a cost-effective building block in the synthesis of new herbicides or fungicides. Its distinct hydrogen-bonding pattern can be rationally incorporated into SAR campaigns aimed at improving field performance and reducing environmental impact.

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